REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:16])([F:15])[F:14])=[N:5][N:4]=[C:3]1[C:17]12[CH2:24][CH2:23][C:20]([C:25]([NH2:27])=O)([CH2:21][CH2:22]1)[CH2:19][CH2:18]2.N1C(Cl)=NC(Cl)=NC=1Cl>CN(C=O)C>[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:13]([F:15])([F:14])[F:16])=[N:5][N:4]=[C:3]1[C:17]12[CH2:22][CH2:21][C:20]([C:25]#[N:27])([CH2:23][CH2:24]1)[CH2:19][CH2:18]2
|
Name
|
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CN1C(=NN=C1C1=C(C=CC=C1)C(F)(F)F)C12CCC(CC1)(CC2)C(=O)N
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the solid was redissolved in methylene chloride (100 ml)
|
Type
|
WASH
|
Details
|
This solution was washed with saturated aqueous sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NN=C1C1=C(C=CC=C1)C(F)(F)F)C12CCC(CC1)(CC2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |